molecular formula C19H20N2O3S B298521 2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one

2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one

Cat. No. B298521
M. Wt: 356.4 g/mol
InChI Key: ATCDJYGJIQHRAN-HDTIWSQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one, also known as MPTP, is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. MPTP belongs to the thiazolidinone family of compounds and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one can inhibit the growth of cancer cells and induce apoptosis. 2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has also been shown to exhibit antioxidant properties, which may be attributed to its ability to scavenge free radicals. In addition, 2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit various biochemical and physiological effects. In addition, 2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has been shown to be stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, there are also limitations to the use of 2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one in lab experiments. One limitation is that 2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has not been extensively studied in vivo, which limits its potential applications in animal models. In addition, the mechanism of action of 2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one. One direction is to further investigate the mechanism of action of 2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one, particularly its interactions with enzymes and signaling pathways. Another direction is to study the potential applications of 2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one in animal models, particularly for the treatment of cancer and inflammation. Finally, the development of new derivatives of 2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one with improved properties and selectivity may lead to new applications in medicinal chemistry.

Synthesis Methods

The synthesis of 2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one involves the reaction of 4-methoxybenzaldehyde, 5-methyl-2-furfural, and 3-propylthiosemicarbazide in the presence of a catalyst. The reaction proceeds through a series of steps to form the final product, 2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one. The yield of 2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.

Scientific Research Applications

2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has been studied for its potential applications in scientific research. One of the main areas of research is in the field of medicinal chemistry, where 2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In addition, 2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

(5Z)-2-(4-methoxyphenyl)imino-5-[(5-methylfuran-2-yl)methylidene]-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H20N2O3S/c1-4-11-21-18(22)17(12-16-8-5-13(2)24-16)25-19(21)20-14-6-9-15(23-3)10-7-14/h5-10,12H,4,11H2,1-3H3/b17-12-,20-19?

InChI Key

ATCDJYGJIQHRAN-HDTIWSQQSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=C(O2)C)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCCN1C(=O)C(=CC2=CC=C(O2)C)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=C(O2)C)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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